3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a pyrrole ring and a tetrahydropyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Synthesis of the Tetrahydropyrimidine Derivative: This step involves the reaction of a β-ketoester with thiourea in the presence of a base to form the tetrahydropyrimidine ring.
Coupling Reactions: The final step involves coupling the pyrrole ring with the tetrahydropyrimidine derivative and the benzoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydropyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups within the tetrahydropyrimidine ring.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrrole and tetrahydropyrimidine rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Pharmaceuticals: The compound’s derivatives are explored for their pharmacological effects and potential as drug candidates.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can interact with active sites, while the pyrrole and tetrahydropyrimidine rings provide additional binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- 3-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
The presence of the ethyl group on the phenyl ring in 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C26H23N3O4S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-[3-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C26H23N3O4S/c1-4-17-8-10-20(11-9-17)29-24(31)22(23(30)27-26(29)34)14-19-12-15(2)28(16(19)3)21-7-5-6-18(13-21)25(32)33/h5-14H,4H2,1-3H3,(H,32,33)(H,27,30,34)/b22-14+ |
InChI Key |
WOAMSQSMAVGJQT-HYARGMPZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)O)C)/C(=O)NC2=S |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)O)C)C(=O)NC2=S |
Origin of Product |
United States |
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